
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIM-1 kinase inhibitor and has been studied extensively for its role in inhibiting the activity of PIM-1 kinase, which is an important enzyme involved in various cellular processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate involves the inhibition of PIM-1 kinase, which is an important enzyme involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of this enzyme, this compound can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate have been studied extensively in vitro and in vivo. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate in lab experiments is its specificity towards PIM-1 kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate. One area of research is in the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate involves several steps, including the reaction of pyridine-4-carboxaldehyde with malononitrile, followed by cyclization and reduction to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the activity of PIM-1 kinase, which is overexpressed in many types of cancer.
properties
IUPAC Name |
2-(pyridin-4-ylmethyl)isoindole-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.2H2O/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;;/h1-8H,9H2;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHJGJJIKQNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC=C3.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

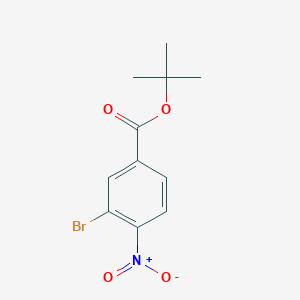
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)
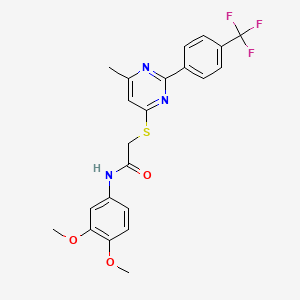
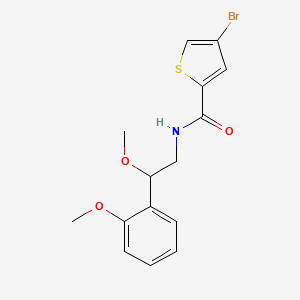
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)
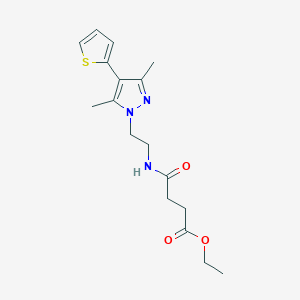
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)

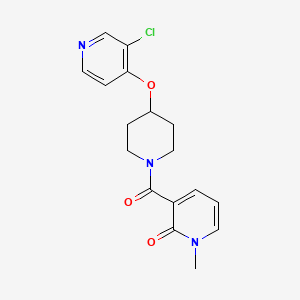

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)